Unii-G9Z22EU5FK
Description
"Unii-G9Z22EU5FK" is a unique identifier assigned under the Global Substance Registration System (GSRS), a regulatory-standardized database managed by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system ensures unambiguous identification of substances critical to medicine and translational research .
Based on cross-referencing with CAS No. 1046861-20-4 (a compound linked to boronic acid derivatives), "this compound" is hypothesized to be a halogenated arylboronic acid with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Key physicochemical properties include:
- Log Po/w (XLOGP3): 2.15 (indicating moderate lipophilicity)
- Solubility: 0.24 mg/mL in aqueous media
- GI Absorption: High
- BBB Permeability: Yes
- Synthetic Accessibility Score: 2.07 (moderately complex synthesis) .
This compound is synthesized via palladium-catalyzed cross-coupling reactions, utilizing reagents such as (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in tetrahydrofuran (THF)/water solvent systems .
Properties
CAS No. |
512784-94-0 |
|---|---|
Molecular Formula |
C43H48F3N5O5 |
Molecular Weight |
771.9 g/mol |
IUPAC Name |
(2R)-N-methyl-4-oxo-2-[(3S,4R)-2-oxo-3-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-4-[(E)-2-phenylethenyl]azetidin-1-yl]-4-(4-piperidin-1-ylpiperidin-1-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide |
InChI |
InChI=1S/C43H48F3N5O5/c1-47(28-31-14-11-17-33(26-31)43(44,45)46)40(53)36(27-38(52)49-24-20-34(21-25-49)48-22-9-4-10-23-48)50-35(19-18-30-12-5-2-6-13-30)39(41(50)54)51-37(29-56-42(51)55)32-15-7-3-8-16-32/h2-3,5-8,11-19,26,34-37,39H,4,9-10,20-25,27-29H2,1H3/b19-18+/t35-,36-,37-,39+/m1/s1 |
InChI Key |
GOQPVIZMGXUXOL-GRLAPFOSSA-N |
SMILES |
CN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C(CC(=O)N2CCC(CC2)N3CCCCC3)N4C(C(C4=O)N5C(COC5=O)C6=CC=CC=C6)C=CC7=CC=CC=C7 |
Isomeric SMILES |
CN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)[C@@H](CC(=O)N2CCC(CC2)N3CCCCC3)N4[C@@H]([C@@H](C4=O)N5[C@H](COC5=O)C6=CC=CC=C6)/C=C/C7=CC=CC=C7 |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C(CC(=O)N2CCC(CC2)N3CCCCC3)N4C(C(C4=O)N5C(COC5=O)C6=CC=CC=C6)C=CC7=CC=CC=C7 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SRX 251; SRX-251; SRX251 |
Origin of Product |
United States |
Preparation Methods
The synthesis of SRX-251 involves multiple steps, starting with the preparation of key intermediates. The exact synthetic routes and reaction conditions are proprietary and have not been fully disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions that involve the formation of specific molecular structures necessary for its activity as a vasopressin V1a receptor antagonist .
Chemical Reactions Analysis
SRX-251 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the interactions of vasopressin V1a receptor antagonists.
Biology: It is used in research to understand the role of vasopressin V1a receptors in physiological processes.
Medicine: SRX-251 has been investigated for its potential therapeutic effects in treating primary dysmenorrhea and aggression. .
Mechanism of Action
SRX-251 exerts its effects by selectively binding to and antagonizing vasopressin V1a receptors. This action inhibits the physiological effects mediated by these receptors, such as vasoconstriction and water retention. The molecular targets and pathways involved include the vasopressin V1a receptor and associated signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds exhibit structural or functional similarity to "Unii-G9Z22EU5FK," based on halogenation patterns, boronic acid functional groups, or therapeutic applications:
Table 1: Structural and Functional Comparison
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Similarity Score | Key Differences |
|---|---|---|---|---|---|
| (3-Bromo-5-chlorophenyl)boronic acid | 1046861-20-4 | C₆H₅BBrClO₂ | 235.27 | 1.00 (Reference) | N/A |
| (6-Bromo-2,3-dichlorophenyl)boronic acid | 1256342-45-8 | C₆H₄BBrCl₂O₂ | 274.28 | 0.87 | Additional Cl substituent at position 2 |
| (4-Bromo-2-fluorophenyl)boronic acid | 1072952-97-8 | C₆H₅BBrFO₂ | 219.82 | 0.79 | Fluorine substitution at position 2 |
| (5-Chloro-2-iodophenyl)boronic acid | 1256343-12-5 | C₆H₅BClIO₂ | 282.28 | 0.71 | Iodine substituent at position 2 |
Key Observations :
Halogen Substitution: Bromine and chlorine are common in all compounds, but positional isomerism (e.g., Cl at position 3 vs. 5) alters electronic properties. Fluorine substitution in (4-Bromo-2-fluorophenyl)boronic acid increases metabolic stability but reduces polar surface area (TPSA = 40.46 Ų vs. 48.98 Ų in "this compound") .
Pharmacological Properties :
- BBB Permeability : Only "this compound" and (4-Bromo-2-fluorophenyl)boronic acid exhibit BBB permeability, likely due to optimal log P values (2.15 and 1.98, respectively) .
- Solubility : (5-Chloro-2-iodophenyl)boronic acid has the lowest solubility (0.12 mg/mL), attributed to iodine's hydrophobic bulk .
Synthetic Complexity :
Comparison with Functionally Similar Compounds
Functionally similar compounds share applications in medicinal chemistry or materials science:
Table 2: Functional Comparison
| Compound Name | Therapeutic Application | Mechanism of Action | Advantages Over "this compound" |
|---|---|---|---|
| Bortezomib (UNII-69G8BD63PP) | Proteasome inhibitor (cancer) | Targets 26S proteasome | Clinically approved; higher potency |
| Crisaborole (UNII-4M7NF15Q8D) | PDE4 inhibitor (dermatology) | Reduces inflammation in eczema | Topical use; lower systemic toxicity |
| Tavaborole (UNII-7MHT3U7C5C) | Antifungal (onychomycosis) | Inhibits fungal leucyl-tRNA synthetase | FDA-approved; superior bioavailability |
Key Observations :
Bortezomib : Unlike "this compound," which is a small-molecule boronic acid, bortezomib is a peptide boronate with enhanced target specificity but higher molecular weight (384.24 g/mol) and reduced BBB penetration .
Crisaborole : Shares boronic acid functionality but optimized for dermal penetration (Log P = 1.45 vs. 2.15), minimizing systemic absorption .
Research Findings and Limitations
- Structural Analogues : Halogen positioning significantly impacts reactivity and solubility. For instance, para-substituted bromine in "this compound" enhances stability compared to ortho-substituted analogues .
Biological Activity
Unii-G9Z22EU5FK, also known as Succinobucol, is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of neurodegenerative diseases and cardiovascular health. This article explores its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
Succinobucol has a molecular formula of and a molecular weight of 576.85 g/mol. It primarily acts on the vascular system by interacting with oxidant signals that contribute to inflammatory processes associated with atherosclerosis.
Key Characteristics
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 576.85 g/mol |
| Mechanism of Action | Inhibits oxidant signaling |
Cellular Effects
Research indicates that Succinobucol exhibits significant protective effects on various cell types. For instance, in neuroblastoma (SH-SY5Y) cells, it effectively prevents the loss of cellular viability induced by 3-Nitropropionic Acid, reduces reactive oxygen species (ROS) generation, and preserves mitochondrial membrane potential.
Experimental Findings
- Cell Viability: In cultured cells, Succinobucol significantly mitigated oxidative stress.
- Mitochondrial Protection: The compound preserved mitochondrial function under stress conditions.
Molecular Mechanisms
Succinobucol's mechanism involves the inhibition of key signaling pathways associated with inflammation and oxidative stress. Specifically, it inhibits apoptosis signal-regulating kinase 1 (ASK1) and mitogen-activated protein kinases (MAPKs), including p38, ERK1/2, and JNK1/2. This inhibition is crucial for reducing tissue factor expression induced by lipopolysaccharides (LPS).
Mechanistic Insights
- Redox Signaling: Inhibition of redox-sensitive kinases contributes to anti-inflammatory effects.
- Oxidative Stress Reduction: The compound's ability to scavenge free radicals enhances its protective role against oxidative damage.
Dosage Effects in Animal Models
In animal studies, Succinobucol demonstrated varying effects based on dosage. For example:
- Dosage: 10 mg/kg/day for 30 days
- Outcomes: Blunted MPTP-induced behavioral impairments and preserved dopaminergic markers in the substantia nigra and striatum.
Summary of Animal Studies
| Study Type | Dosage | Key Findings |
|---|---|---|
| Behavioral Study | 10 mg/kg/day | Prevented behavioral impairments |
| Neuroprotective Effects | 30 days | Preserved dopaminergic markers |
Case Studies and Research Findings
Several studies have highlighted the efficacy of Succinobucol in preclinical models:
- Antioxidant Activity: Demonstrated ability to scavenge free radicals and protect against oxidative stress.
- Anti-inflammatory Activity: Reduced inflammatory markers and inhibited signaling pathways associated with inflammation.
- Antihyperlipidemic Activity: Shown to lower plasma cholesterol and triglyceride levels in various animal models.
- Antiplatelet Activity: Reduced platelet aggregation in both in vitro and in vivo settings.
- Anti-atherosclerotic Activity: Suggested benefits in reducing atherosclerotic lesion development.
Summary of Case Studies
| Activity Type | Evidence |
|---|---|
| Antioxidant | Scavenges free radicals |
| Anti-inflammatory | Reduces inflammatory markers |
| Antihyperlipidemic | Lowers cholesterol levels |
| Antiplatelet | Decreases platelet aggregation |
| Anti-atherosclerotic | Reduces lesion development |
Q & A
Q. How can researchers integrate contradictory findings on this compound’s pharmacokinetics into a unified model?
- Methodology : Apply physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus) incorporating in vitro permeability (Caco-2), metabolic stability (microsomal assays), and plasma protein binding data. Calibrate models using in vivo data and sensitivity analysis to prioritize parameters requiring re-evaluation .
Methodological Considerations
- Data Triangulation : Combine multiple analytical techniques (e.g., NMR, MS, XRD) to mitigate instrumentation bias .
- Reproducibility : Document all experimental parameters (e.g., solvent lot numbers, instrument calibration dates) per FAIR data principles .
- Ethical Reporting : Disclose limitations (e.g., sample size, detection limits) and avoid overinterpretation of preliminary data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
